Product packaging for kempopeptin A(Cat. No.:)

kempopeptin A

Cat. No.: B1263696
M. Wt: 991.1 g/mol
InChI Key: NGRWMTIDCSTQOO-XADDPKOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kempopeptin A is a cyclodepsipeptide secondary metabolite isolated from the marine cyanobacterium Lyngbya sp., a collection originating from the Kemp Channel in Florida . As part of the kempopeptin family, it features a characteristic 16-membered ring cyclic depsipeptide scaffold bearing the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which is a hallmark of many potent serine protease inhibitors derived from cyanobacteria . The primary research value of this compound lies in its distinct and selective activity against specific serine proteases. It exhibits potent inhibitory activity against porcine pancreatic elastase with an IC50 of 0.32 µM and against chymotrypsin with an IC50 of 2.6 µM . Its selectivity profile is determined by the specific hydrophobic leucine residue adjacent to the N-terminus of the Ahp moiety, which allows it to bind effectively to the specificity pockets of its target enzymes . This selectivity differentiates it from its analogue, Kempopeptin B, which possesses a basic lysine residue and shows selectivity for trypsin-like proteases . This compound serves as a valuable chemical biology tool for researchers studying protease-dependent biological processes. Compounds in this class are of significant interest for investigating the role of serine proteases in pathologies such as cancer, inflammation, and other diseases . The exploration of cyanobacterial peptides like this compound continues to provide insights into novel mechanisms of action and contributes to the discovery of new therapeutic strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H70N8O13 B1263696 kempopeptin A

Properties

Molecular Formula

C50H70N8O13

Molecular Weight

991.1 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H70N8O13/c1-26(2)23-35-43(63)51-34-20-21-39(62)58(48(34)68)38(25-31-13-10-9-11-14-31)49(69)56(8)37(24-32-16-18-33(61)19-17-32)45(65)53-40(27(3)4)50(70)71-29(6)42(47(67)52-35)55-46(66)41(28(5)59)54-44(64)36-15-12-22-57(36)30(7)60/h9-11,13-14,16-19,26-29,34-42,59,61-62H,12,15,20-25H2,1-8H3,(H,51,63)(H,52,67)(H,53,65)(H,54,64)(H,55,66)/t28-,29-,34+,35+,36+,37+,38+,39-,40+,41+,42+/m1/s1

InChI Key

NGRWMTIDCSTQOO-XADDPKOHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]5CCCN5C(=O)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(C(C)O)NC(=O)C5CCCN5C(=O)C

Synonyms

kempopeptin A

Origin of Product

United States

Origin and Isolation of Kempopeptin a

Identification of Producer Organisms: Lyngbya sp. and Related Marine Cyanobacteria

Kempopeptin A is a natural product synthesized by marine cyanobacteria, specifically identified from a species of Lyngbya. nih.govmdpi.com Cyanobacteria of the genus Lyngbya are recognized as prolific producers of a wide array of secondary metabolites, many of which exhibit significant biological activities. nih.gov The discovery of this compound from Lyngbya sp. further underscores the importance of this genus as a source of novel chemical entities with potential therapeutic applications. nih.gov

The specific strain of Lyngbya responsible for producing this compound has also been found to produce other related compounds, including kempopeptin B and the potent elastase inhibitors lyngbyastatin 7 and somamide B. nih.gov This co-production of multiple bioactive compounds within a single organism highlights the complex biosynthetic capabilities of these marine microorganisms.

Geographic and Ecological Context of Natural Habitat

The primary source of this compound has been traced to a specific collection of Lyngbya sp. from Kemp Channel in the Florida Keys, USA. nih.gov This marine environment provides the ecological niche for the growth and proliferation of this particular cyanobacterium. Lyngbya species are commonly found in tropical and subtropical marine and freshwater environments, where they can form extensive mats. mdpi.com These organisms are key components of their ecosystems, contributing to primary production. The specific environmental factors of the Florida Keys, such as water temperature, salinity, and nutrient availability, likely play a crucial role in the biosynthesis of this compound and its analogues by the local Lyngbya populations.

Advanced Isolation and Purification Methodologies

The isolation of this compound from its natural source is a multi-step process that relies on advanced analytical and separation techniques. The general approach involves the extraction of the cyanobacterial biomass, followed by a series of chromatographic purification steps.

The purification of this compound heavily relies on chromatographic methods to separate it from the complex mixture of compounds present in the crude extract of Lyngbya sp.. While the specific, detailed protocol for this compound is often part of a broader isolation of multiple compounds, the process typically involves a combination of the following techniques:

Bioassay-Guided Fractionation: This is a key strategy used to isolate bioactive compounds like this compound. nih.gov The process involves separating the initial extract into different fractions and testing each fraction for a specific biological activity. researchgate.netmdpi.com The active fractions are then subjected to further rounds of separation and testing until the pure, active compound is isolated. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for the high-resolution separation of this compound from its closely related analogues and other impurities. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the purification of peptides and depsipeptides.

Chiral HPLC: This technique is specifically used to determine the absolute configuration of the amino acid residues within the this compound molecule. nih.gov

The isolation process often leads to the discovery of a suite of related compounds, or analogues. In the case of the Lyngbya sp. from Kemp Channel, the targeted isolation efforts have yielded not only this compound but also kempopeptin B and kempopeptin C. nih.gov These analogues typically share a core chemical structure but differ in specific functional groups or amino acid residues.

The presence of these analogues necessitates a highly targeted purification strategy. By carefully optimizing the chromatographic conditions, such as the solvent gradient in HPLC, researchers can selectively isolate each kempopeptin variant. The structural elucidation of these compounds is then carried out using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Data Tables

Table 1: Kempopeptin Analogues from Lyngbya sp.

Compound NameKey Structural Difference from this compound
This compoundBaseline structure
Kempopeptin BContains a lysine (B10760008) residue instead of a leucine (B10760876)
Kempopeptin CA chlorinated analogue of kempopeptin B

Structural Elucidation and Advanced Characterization Methodologies of Kempopeptin a

Comprehensive Spectroscopic Analyses for Primary Structure Determination

One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

One-dimensional nuclear magnetic resonance (1D NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, was fundamental in the initial structural analysis of kempopeptin A. acs.orgacs.org The ¹H NMR spectrum revealed characteristic signals for peptides, such as the alpha-protons, amide protons, and N-methyl protons. nih.gov For instance, in the related compound kempopeptin C, distinct resonances were observed for alpha-protons in the range of δH 4.28–5.05 ppm, N-CH₃ protons at δH 2.74 ppm, and secondary amide protons between δH 7.35 and 8.45 ppm. nih.gov This data, by analogy, provided a foundational understanding of the types of protons present in this compound.

The ¹³C NMR spectrum complemented the proton data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a carbon count and an initial assessment of the functional groups present, such as carbonyls, alpha-carbons, and aromatic carbons.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., COSY, TOCSY, HSQC, HMBC)

To assemble the puzzle of this compound's structure, a variety of two-dimensional (2D) NMR experiments were employed. acs.orgacs.org These techniques were essential for establishing the sequence of amino acid residues and other structural components.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to identify the spin systems of the individual amino acid residues. COSY reveals proton-proton couplings over two to three bonds, helping to connect adjacent protons within a residue. TOCSY extends this, showing correlations between all protons within a spin system, which is particularly useful for identifying complex amino acid side chains.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton with its directly attached carbon atom. This powerful technique allowed for the unambiguous assignment of proton and carbon signals for each residue.

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure of this compound was successfully determined. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) played a crucial role in confirming the elemental composition of this compound. dntb.gov.ua This technique measures the mass-to-charge ratio of an ion with very high accuracy, which allows for the determination of a unique molecular formula. weizmann.ac.il For example, in the analysis of the related kempopeptin C, HRMS provided an [M+Na]⁺ peak at m/z 971.5006, which, along with its isotopic pattern, confirmed the molecular formula as C₄₆H₇₃ClN₈O₁₁. nih.gov This level of precision is instrumental in distinguishing between compounds with similar nominal masses but different elemental compositions, thereby validating the structural assignments made by NMR spectroscopy. nih.govdntb.gov.ua

Determination of Absolute Configuration

Once the planar structure of this compound was established, the next critical step was to determine the three-dimensional arrangement of its atoms, specifically the absolute configuration of its chiral centers. wikipedia.org This was accomplished through chemical degradation followed by chiral analysis. acs.orgacs.org

Chiral High-Performance Liquid Chromatography (HPLC) Analysis of Degradation Products

To determine the stereochemistry of the constituent amino acids, this compound was first hydrolyzed to break the peptide and ester bonds, releasing the individual residues. acs.orgacs.org The resulting mixture of amino acids was then analyzed using chiral high-performance liquid chromatography (HPLC). mdpi.comsemanticscholar.org This technique uses a chiral stationary phase to separate enantiomers. By comparing the retention times of the amino acids from the hydrolysate with those of authentic L- and D-amino acid standards, the absolute configuration of each amino acid in this compound could be assigned. acs.orgacs.org This method, often used in conjunction with Marfey's analysis, is a reliable way to establish the stereochemistry of amino acid components in complex natural products. mdpi.comsemanticscholar.org

Marfey’s Analysis for Amino Acid Stereochemistry

Marfey's analysis is a widely used chemical method for determining the absolute configuration of amino acids. mdpi.comnih.gov The method involves the derivatization of the amino acid hydrolysate with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.com This reaction creates diastereomeric derivatives for each amino acid.

These diastereomers have different physical properties and can be separated using standard reverse-phase HPLC. mdpi.com By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of derivatized L- and D-amino acid standards, the original stereochemistry of each amino acid residue was definitively established. acs.orgacs.orgmdpi.commdpi.com For this compound, this analysis confirmed the presence of L-amino acids. acs.org

The combination of these advanced spectroscopic and analytical methodologies provided a comprehensive and unambiguous structural elucidation of this compound, laying the groundwork for further investigation into its biological activities. acs.orgacs.org

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., ECD, VCD)

Information regarding the application of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for the stereochemical assignment of this compound is not available in the scientific literature. The absolute configuration was reportedly determined using chemical derivatization and chromatographic methods. rsc.orgresearchgate.netnumberanalytics.com

While ECD and VCD are powerful, non-destructive chiroptical techniques used to determine the absolute configuration and solution-state conformation of chiral molecules, their specific application to this compound has not been published. gaussian.commdpi.comnih.gov These methods work by measuring the differential absorption of left and right circularly polarized light by a chiral molecule, which provides a unique spectroscopic fingerprint dependent on its three-dimensional structure. mdpi.commdpi.com A typical analysis involves comparing the experimental ECD or VCD spectrum with spectra predicted by quantum mechanical calculations for possible stereoisomers to assign the correct absolute configuration. nih.gov

However, for this compound, researchers opted for the Marfey's method, a well-established technique for determining the chirality of amino acids following acid hydrolysis of the peptide. researchgate.net

Biosynthesis and Biogenetic Studies of Kempopeptin a

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The production of complex natural products like kempopeptin A is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org In cyanobacteria, these BGCs are often found to be responsible for the synthesis of a wide array of bioactive compounds. nih.govnih.gov While the specific BGC for this compound has not been explicitly detailed in publicly available literature, the biosynthesis of structurally related compounds, such as the lyngbyastatins, provides a strong predictive framework. acs.orgnih.gov

The identification of BGCs typically involves genome mining of the producing organism. mdpi.com For instance, the BGC for lyngbyastatins 1 and 3 was identified from the marine cyanobacterium Okeania sp. through metagenomic sequencing. acs.orgnih.gov This cluster, spanning approximately 52 kilobases, was found to encode six large enzymes. nih.gov It is highly probable that the this compound BGC shares a similar architectural organization, featuring a collection of genes encoding the necessary enzymatic machinery for its assembly. These clusters are often located on contiguous stretches of DNA and include genes for core biosynthesis, regulation, and tailoring of the final molecule. frontiersin.org

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways

This compound, like many cyanobacterial peptides, is synthesized through a hybrid pathway involving both non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govmdpi.com These large, modular enzymes act as an assembly line to construct the complex chemical scaffold of the molecule. mdpi.comnih.gov

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are responsible for incorporating amino acid building blocks into the peptide backbone. nih.govresearchgate.net Each module of an NRPS is dedicated to the activation and incorporation of a specific amino acid. The modules are comprised of distinct domains, including the adenylation (A) domain, which selects and activates the amino acid, the peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the growing peptide chain, and the condensation (C) domain, which catalyzes peptide bond formation. researchgate.netbiorxiv.org The specific amino acid sequence of this compound is determined by the number and arrangement of these NRPS modules and the substrate specificity of their A-domains. researchgate.net

Polyketide Synthases (PKSs): PKSs are involved in the synthesis of the polyketide portions of the molecule, which are derived from the condensation of short-chain carboxylic acid units like acetate (B1210297) and propionate. nih.govbiorxiv.org Similar to NRPSs, PKSs are modular, with each module containing domains such as the acyltransferase (AT) domain for selecting the extender unit, the acyl carrier protein (ACP) domain, and the ketosynthase (KS) domain for carbon-carbon bond formation. biorxiv.org The structural diversity within the polyketide-derived portions of this compound is a result of the specific PKS modules and their enzymatic domains.

The biosynthesis of the related lyngbyastatins involves a PKS-NRPS hybrid system, providing a model for this compound. The lyngbyastatin BGC encodes one PKS, four NRPSs, and one PKS-NRPS hybrid enzyme. acs.orgnih.gov This modular arrangement allows for the precise assembly of the depsipeptide structure.

Post-Translational Modifications and Maturation Enzymes

Following the assembly of the linear precursor peptide by the NRPS/PKS machinery, a series of post-translational modifications (PTMs) are essential to yield the final, biologically active this compound. wikipedia.orgfrontiersin.org These modifications are carried out by tailoring enzymes, which are often encoded within the BGC. frontiersin.org

Key post-translational modifications can include:

Cyclization: The linear depsipeptide is cyclized to form the characteristic macrocyclic structure. This is often catalyzed by a specialized thioesterase (TE) domain located at the end of the final NRPS module.

Formation of Unusual Moieties: The structure of this compound contains a unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit. mdpi.comnih.gov The formation of such non-proteinogenic residues is a hallmark of tailoring enzymes.

Other Modifications: Other modifications, such as N-acetylation of the proline residue, are also crucial for the final structure and activity of this compound. researchgate.net The enzymes responsible for these modifications, such as acetyltransferases, are expected to be encoded within the BGC.

These modifications significantly increase the chemical diversity of the final product and are critical for its biological function. frontiersin.orgabcam.com

Heterologous Expression Systems for Biosynthetic Pathway Reconstitution

The native production of this compound in Lyngbya sp. can be low, hindering further research and development. Heterologous expression, the transfer of the BGC into a more tractable host organism, offers a promising solution to this supply issue. mdpi.comdntb.gov.ua

Commonly used heterologous hosts include:

Escherichia coli : A well-characterized and genetically malleable host, E. coli has been successfully used for the production of other cyanobacterial natural products like lyngbyatoxin. mdpi.comresearchgate.net

Streptomyces species : These bacteria are known for their ability to produce a vast array of secondary metabolites and can be effective hosts for expressing large BGCs. mdpi.com

Other Cyanobacteria : Using a model cyanobacterium like Anabaena sp. or Synechococcus elongatus can sometimes lead to higher yields, as the host's metabolism may be more compatible with the expressed pathway. mdpi.com

Successful heterologous expression requires not only the transfer of the entire BGC but also ensuring the availability of necessary precursor molecules and the proper functioning of the enzymatic machinery in the new host. mdpi.com

Comparative Biogenetic Analysis with Related Cyanobacterial Peptides

This compound belongs to a larger family of cyclic depsipeptides produced by cyanobacteria, including kempopeptin B, kempopeptin C, and the lyngbyastatins. mdpi.comnih.govdokumen.pub A comparative analysis of their structures and biosynthetic pathways provides valuable insights into the evolution of these molecules and the enzymatic basis for their structural diversity.

FeatureThis compoundKempopeptin BKempopeptin CLyngbyastatin 1
Key Amino Acid Leucine (B10760876)Lysine (B10760008)Chlorinated Lysine(2S,3R)-3-amino-2-methylpentanoic acid (MAP)
Protease Inhibition Elastase, Chymotrypsin (B1334515) nih.govTrypsin nih.govTrypsin, Plasmin, Matriptase nih.govNot specified
Producing Organism Lyngbya sp. nih.govLyngbya sp. nih.govLyngbya sp. nih.govOkeania sp. acs.org

The key structural differences between these peptides often arise from the substrate specificity of the adenylation domains within the NRPS modules. mdpi.com For example, the presence of a leucine residue in this compound confers selectivity for elastase and chymotrypsin, while the basic lysine residue in kempopeptin B leads to trypsin inhibition. nih.govmdpi.com Kempopeptin C, a chlorinated analog of kempopeptin B, demonstrates the role of tailoring enzymes in further diversifying the chemical structures and biological activities. nih.gov The relaxed specificity of some biosynthetic enzymes can also lead to the production of multiple analogs from a single pathway. mdpi.com

Strategies for Enhancing this compound Production through Biosynthetic Engineering

To overcome the low natural abundance of this compound, several biosynthetic engineering strategies can be employed to enhance its production. mdpi.com

Metabolic Engineering of the Native Producer: This involves genetically modifying the original Lyngbya sp. to channel more metabolic resources towards this compound synthesis. This could include overexpressing key biosynthetic genes or knocking out competing metabolic pathways. mdpi.com

Promoter Engineering in Heterologous Hosts: In a heterologous expression system, the native promoters of the BGC can be replaced with strong, inducible promoters to increase the transcription of the biosynthetic genes and, consequently, the yield of the final product. researchgate.net

Precursor Supply Enhancement: The production of this compound is dependent on the availability of specific amino acid and polyketide precursors. Engineering the host to overproduce these building blocks can significantly boost the final titer. mdpi.com

Pathway Refactoring: This synthetic biology approach involves redesigning and reassembling the BGC to optimize its expression and function in a heterologous host. mdpi.com

By applying these advanced biotechnological tools, it is possible to create a sustainable and high-yielding production platform for this compound and its analogs, facilitating further investigation into their therapeutic potential.

Synthetic Methodologies Towards Kempopeptin a and Its Analogues

Total Synthesis Strategies for Complex Cyclic Depsipeptides

The synthesis of complex cyclic depsipeptides like kempopeptin A presents significant challenges, including the construction of multiple stereocenters, the formation of both amide and ester bonds, and the final, often difficult, macrocyclization step. mpg.de The art of total synthesis provides a platform to develop and showcase powerful chemical strategies to overcome these hurdles. scripps.edu

The assembly of the linear precursor to a macrocycle can generally be approached in two ways: linear synthesis or convergent synthesis.

Convergent Synthesis: A convergent strategy involves the independent synthesis of several complex fragments of the target molecule, which are then coupled together at a late stage. nih.gov This approach is generally more efficient for complex molecules as it allows for the parallel construction of key building blocks, and a low-yielding coupling reaction late in the synthesis does not compromise the entire synthetic route. The total synthesis of the vioprolides, for instance, successfully employed a highly convergent approach where the cyclic depsipeptide was assembled from two building blocks of similar size and complexity. nih.gov Similarly, the marine-derived polydiscamides were constructed through the convergent fusion of cyclic and linear fragments. acs.orgnih.gov

The biological activity of depsipeptides is intrinsically linked to their three-dimensional structure. Therefore, precise control over the stereochemistry of each chiral center during synthesis is paramount. Chemists employ a variety of techniques to achieve this:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids and sugars, as starting materials. The inherent chirality of these starting materials is carried through the synthetic sequence to the final product.

Asymmetric Reactions: When suitable chiral starting materials are unavailable, asymmetric reactions are used to create new stereocenters with a high degree of control. This can involve the use of chiral catalysts, auxiliaries, or reagents. Desymmetrization strategies, which convert a symmetrical precursor into a chiral molecule, have also emerged as a powerful method for controlling chirality. rsc.org

Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. Synthetic chemists can strategically plan their routes to take advantage of this effect. The development of novel methodologies, such as tandem cationic cyclisation–aziridinium ion formation, provides powerful tools for the stereocontrolled synthesis of complex heterocyclic building blocks like substituted pyrrolidines from acyclic precursors. rsc.org

The key ring-closing step in the synthesis of cyclic depsipeptides is the formation of the macrocycle, which can be achieved through either macrolactamization (forming an amide bond) or macrolactonization (forming an ester bond). nih.gov This step is often challenging due to competing intermolecular dimerization or oligomerization and the potential for epimerization at adjacent chiral centers. rsc.orgrsc.org

To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions. The choice of cyclization site is a critical strategic decision.

Macrolactamization: This involves the formation of an amide bond to close the ring. A variety of coupling reagents have been developed to activate the carboxylic acid and facilitate this transformation. mdpi.com These often involve the in situ generation of a highly reactive activated ester. mdpi.commdpi.com The synthesis of vioprolide D, for example, featured a key macrolactamization step to form the macrocyclic ring. nih.gov

Macrolactonization: This strategy forms the ring via an ester linkage. This can be more challenging than macrolactamization due to the lower nucleophilicity of hydroxyl groups compared to amines. rsc.org Classic methods like Yamaguchi or Shiina macrolactonization are often employed. Novel methods continue to be developed, such as an Ag(I)-promoted conversion of peptide thioamides to isoimide (B1223178) intermediates that then undergo intramolecular acyl transfer to form the macrolactone. rsc.org

The table below summarizes some common reagents used for these critical cyclization steps.

Cyclization TypeReagent ClassSpecific ExamplesReference
MacrolactamizationPhosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) mdpi.com
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU mdpi.com
OtherBOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) mdpi.com
MacrolactonizationCarboxylic Acid Activation2,4,6-Trichlorobenzoyl chloride (Yamaguchi esterification) core.ac.uk
Thioester ActivationImidazole acs.org
Thioamide ActivationSilver(I) salts (Ag(I)) rsc.org

Design and Synthesis of this compound Analogues and Derivatives

While total synthesis provides access to the natural product, it also opens the door to creating novel analogues. By systematically modifying the structure of this compound, researchers can probe structure-activity relationships (SAR) and develop new inhibitors with enhanced potency, selectivity, or improved pharmacological properties. This compound is a selective inhibitor of elastase and chymotrypsin (B1334515), while the closely related kempopeptin B inhibits trypsin. nih.gov This difference in selectivity, driven by a single amino acid change, highlights the potential for creating tailored inhibitors.

Semi-synthesis is a powerful strategy that uses the natural product, often a complex and difficult-to-synthesize molecule, as an advanced starting material for chemical modification. nih.govtapi.com This approach leverages nature's ability to produce the core scaffold, circumventing a lengthy total synthesis. Derivatives can be created by modifying the functional groups present on the natural product.

Late-stage functionalization is a related concept applied within a total synthesis, where modifications are made to a complex, nearly complete molecule. This allows for the rapid generation of a library of analogues from a common advanced intermediate, which is highly efficient for exploring SAR. For example, the discovery of kempopeptin C, a chlorinated analogue of kempopeptin B, underscores how minor modifications can arise naturally and influence biological activity. nih.gov Synthetic efforts can mimic this by developing reactions to selectively introduce new functional groups at late stages.

The core structure, or "scaffold," of this compound is a privileged template for designing new protease inhibitors. lifechemicals.com The 16-membered cyclic depsipeptide framework containing the Ahp (3-amino-6-hydroxy-2-piperidone) moiety is a well-recognized pharmacophore for serine protease inhibition. nih.gov The Ahp unit itself is crucial for the inhibitory mechanism.

By retaining this core scaffold and systematically varying the amino acid residues in the peptide side chain, new inhibitors can be synthesized and screened for activity against different proteases. This scaffold-based approach has been instrumental in understanding the molecular basis for the selectivity of this class of compounds. researchgate.net For instance, this compound features a hydrophobic leucine (B10760876) residue, contributing to its selectivity for elastase, whereas kempopeptin B and C have a basic lysine (B10760008) residue, which directs their activity towards trypsin-like proteases such as plasmin and matriptase. nih.govnih.govresearchgate.net The design of novel inhibitors often involves synthesizing a library of compounds based on the natural product scaffold to identify molecules with optimized activity against a specific therapeutic target. acs.orgmdpi.com

The table below details this compound and its naturally occurring analogues, illustrating how small structural changes on the same scaffold lead to different inhibitory profiles.

CompoundKey Structural Difference from this compoundPrimary Target Protease(s)Reference
This compound Baseline Structure (Leucine at key position)Elastase, Chymotrypsin nih.gov
Kempopeptin B Leucine replaced by LysineTrypsin nih.gov
Kempopeptin C Leucine replaced by Lysine; Chlorinated TyrosineTrypsin, Plasmin, Matriptase nih.gov

Mechanism of Action and Molecular Target Elucidation of Kempopeptin a

Identification of Serine Proteases as Primary Molecular Targets

Kempopeptin A has been identified as an inhibitor of serine proteases, a class of enzymes crucial in various biological processes. acs.orgacs.orgpatsnap.com Its inhibitory activity is not uniform across all serine proteases, demonstrating a degree of selectivity for specific enzymes within this class. acs.orgnih.gov

Inhibition of Elastase Activity

This compound demonstrates notable inhibitory activity against elastase. acs.orgacs.orgnih.gov Research has shown that it effectively curtails the enzymatic function of this serine protease. nih.gov The structural features of this compound, particularly the presence of a hydrophobic leucine (B10760876) (Leu) residue, are thought to contribute to its selectivity towards elastase. nih.govmdpi.com This specific residue is believed to interact with the enzyme's specificity pocket. nih.govmdpi.com

Inhibition of Chymotrypsin (B1334515) Activity

In addition to elastase, this compound also inhibits chymotrypsin, another key serine protease. acs.orgacs.orgnih.gov Chymotrypsin's substrate preference for large hydrophobic amino acid residues aligns with the structural characteristics of this compound, which likely facilitates their interaction. ebi.ac.uk The inhibitory effect of this compound on chymotrypsin further underscores its role as a serine protease inhibitor. acs.orgacs.org

Comparative Analysis with Trypsin, Plasmin, and Matriptase Inhibition by Analogues (e.g., Kempopeptin B, Kempopeptin C)

The selectivity of this compound becomes more apparent when compared to its analogues, kempopeptin B and C. While this compound, with its hydrophobic Leu residue, targets elastase and chymotrypsin, kempopeptin B shows selectivity for trypsin. nih.govmdpi.com Kempopeptin B was found to be a poor inhibitor of elastase and chymotrypsin. nih.govmdpi.com

Kempopeptin C, a chlorinated analogue of kempopeptin B, exhibits potent inhibitory activity against trypsin, plasmin, and matriptase. nih.govnih.gov The presence of a basic lysine (B10760008) (Lys) residue in both kempopeptin B and C is believed to direct their selectivity towards these trypsin-like proteases. nih.govnih.gov This comparative analysis highlights how subtle variations in the chemical structure of these related compounds can significantly alter their enzyme inhibition profiles.

Detailed Biochemical and Enzymatic Characterization of Interactions

To understand the inhibitory potential of this compound, detailed biochemical and enzymatic studies have been conducted. These investigations provide quantitative measures of its inhibitory strength and shed light on its interaction with target enzymes.

Kinetic Analysis of Enzyme Inhibition (e.g., IC₅₀ determination)

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. core.ac.uknih.gov For this compound, the IC₅₀ value against elastase has been determined to be 0.32 μM. acs.orgacs.orgnih.gov Its inhibitory activity against chymotrypsin is characterized by an IC₅₀ of 2.6 μM. acs.orgacs.orgnih.gov

In comparison, its analogues show different potencies against other serine proteases. Kempopeptin B inhibits trypsin with an IC₅₀ of 8.4 μM. acs.orgacs.orgnih.gov Kempopeptin C is a more potent inhibitor of trypsin-like proteases, with IC₅₀ values of 0.19 μM for trypsin, 0.36 μM for plasmin, and 0.28 μM for matriptase. nih.govnih.gov

Table 1: IC₅₀ Values of Kempopeptins

Compound Target Enzyme IC₅₀ (μM)
This compound Elastase 0.32 acs.orgacs.orgnih.gov
Chymotrypsin 2.6 acs.orgacs.orgnih.gov
Kempopeptin B Trypsin 8.4 acs.orgacs.orgnih.gov
Kempopeptin C Trypsin 0.19 nih.govnih.gov
Plasmin 0.36 nih.govnih.gov

Substrate Specificity Profiling

The specificity of an inhibitor is a critical aspect of its mechanism of action. While detailed substrate specificity profiling for this compound using techniques like fluorogenic peptide microarrays has not been extensively reported in the available literature, its differential inhibition of elastase and chymotrypsin versus other serine proteases like trypsin provides initial insights. acs.orgnih.govsinica.edu.tw The structural element responsible for this selectivity is believed to be the amino acid residue located between the N-terminal end of the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and a threonine residue, which binds to the enzyme's specificity pocket. nih.govmdpi.com In this compound, this residue is the hydrophobic leucine, which favors binding to enzymes like elastase and chymotrypsin that have hydrophobic pockets. nih.govmdpi.comebi.ac.uk In contrast, the basic lysine residue in kempopeptin B and C directs their binding towards trypsin and related proteases that prefer basic residues. nih.govmdpi.com

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The research detailing the modulation of CUB domain-containing protein 1 (CDCP1) and Desmoglein-2 (Dsg-2) cleavage through the inhibition of the protease matriptase has been conducted on kempopeptin C , a structurally related but distinct compound.

The current body of research indicates the following:

This compound is a serine protease inhibitor with documented selectivity for elastase and chymotrypsin. nih.govacs.org

Kempopeptin C , a chlorinated analogue of kempopeptin B, is the compound that has been studied for its inhibitory effects on matriptase. nih.govnih.gov This inhibition, in turn, has been shown to modulate the cleavage of the downstream cellular substrates CDCP1 and Dsg-2. nih.govnih.govresearchgate.net

Therefore, an article focusing solely on this compound cannot be accurately written to include the requested sections on the "Investigation of Downstream Cellular Effects mediated by Protease Inhibition," as no such data for this compound is present in the available sources. Providing information on kempopeptin C would violate the explicit instruction to focus solely on this compound.

Chemical Biology Applications of Kempopeptin a

Development of Kempopeptin A-Derived Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a protein target, enabling the study of that target's function in a cellular or organismal context columbia.edu. The potent and selective nature of this compound as a serine protease inhibitor makes it an ideal candidate for development into a chemical probe nih.gov. The creation of such probes from complex natural products has been historically challenging, but the development of more efficient synthetic methodologies, such as solid-phase synthesis for Ahp-containing cyclodepsipeptides, is paving the way for their systematic use in chemical biology researchgate.netcardiff.ac.uk. These synthetic advances allow for the rational incorporation of reporter tags and reactive groups necessary for a functional chemical probe frontiersin.org.

Target validation is the process of demonstrating that a specific biomolecule is directly involved in a disease process, making it a suitable target for therapeutic intervention. Chemical probes are powerful tools in this process nih.gov. A derivatized this compound, for instance, could be synthesized to carry an affinity tag, such as biotin.

Such a biotinylated this compound probe could be used in affinity purification-mass spectrometry (AP-MS) experiments. In this approach, the probe would be incubated with a cell lysate, where it would bind to its target proteases. The probe-protein complex could then be "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin. Subsequent analysis of the captured proteins by mass spectrometry would allow for the confident identification of the probe's molecular targets. This would serve to confirm its known interactions with elastase and chymotrypsin (B1334515) in a native biological system and could potentially uncover novel, previously unknown off-target interactions, thereby refining our understanding of its selectivity profile acs.org.

Once a target is validated, chemical probes are instrumental in elucidating the specific biological mechanisms and pathways in which the target is involved nih.gov. This compound inhibits proteases like elastase and chymotrypsin, while its analogues, such as kempopeptin C, inhibit matriptase—a protease implicated in the progression of invasive breast cancer acs.orgnih.gov.

A chemical probe derived from this compound could be used to dissect the precise role of these proteases in cancer pathogenesis. For example, an activity-based probe (ABP) could be designed based on the this compound scaffold. An ABP typically includes a reporter tag (like a fluorophore) and a reactive group ("warhead") that forms a covalent bond with the active site of the target enzyme nih.gov. By using a this compound-based ABP, researchers could specifically label and visualize active protease populations within cancer cells. This would help answer critical questions about where these proteases are active, what downstream substrates they cleave, and how their inhibition by this compound leads to observed cellular effects, such as the inhibition of cancer cell migration noted with kempopeptin C nih.gov. This provides a direct method to link target engagement with a functional cellular outcome.

Derivatization Strategies for Enhanced Analytical Performance and Biological Labeling

Derivatization, or the chemical modification of a compound, is a key strategy for creating chemical probes and enhancing a molecule's utility for research mdpi.com. The this compound structure, while complex, presents opportunities for chemical modification that could enable its use in advanced analytical and imaging applications. For instance, the development of synthetic routes allows for the introduction of amino acids with functional handles suitable for derivatization, such as lysine (B10760008) with its primary amine or cysteine with its thiol group cardiff.ac.ukjenabioscience.com.

Fluorescently-tagged molecules are indispensable tools for modern cell biology, allowing for the direct visualization of a molecule's distribution and dynamics within live cells through techniques like fluorescence microscopy biomol.com. To create a fluorescent analogue of this compound, a synthetic strategy could be employed to introduce a suitable amino acid into the cyclic peptide structure that can be readily labeled. For example, a lysine residue, as found in the related kempopeptin B, contains a primary amine that can be selectively reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester of a fluorophore nih.govjenabioscience.com.

This would yield a fluorescently-labeled kempopeptin analogue. Such a probe would enable researchers to perform imaging studies to track its uptake into cells, determine its subcellular localization, and potentially visualize its co-localization with target proteases. The environmental sensitivity of some fluorescent dyes could also provide information about the probe's binding state, as the fluorescence properties can change upon interaction with its target protein biomol.com.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined properties creative-biostructure.comj-morphology.com. This strategy is widely used to create targeted therapeutics that can be delivered specifically to diseased cells, thereby increasing efficacy and reducing off-target toxicity nih.gov.

This compound could be chemically conjugated to a targeting ligand, such as a monoclonal antibody that recognizes a tumor-specific antigen on the surface of cancer cells. This would create an antibody-drug conjugate (ADC), a therapeutic modality that has seen significant success in oncology ufl.edu. The this compound molecule would serve as the cytotoxic "payload," which is delivered directly to the cancer cell population identified by the antibody. The conjugation would be achieved using chemical linkers that attach to functional groups on both the inhibitor and the antibody. These linkers can be designed to be stable in circulation but cleavable upon internalization into the target cell, releasing the active this compound payload precisely where it is needed nih.govnih.gov. This targeted delivery approach could harness the potent protease-inhibiting activity of this compound for therapeutic purposes with enhanced precision.

Data Tables

Table 1: Inhibitory Activity of Kempopeptins

This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound and its naturally occurring analogues against various serine proteases. The data highlights the distinct selectivity profiles within this compound family.

CompoundTarget ProteaseIC₅₀ (µM)Reference(s)
This compound Elastase (porcine pancreatic)0.32 acs.orgnih.gov
Chymotrypsin (bovine pancreatic)2.6 acs.orgnih.gov
Kempopeptin B Trypsin8.4 acs.org
Trypsin~1 nih.gov
Plasmin~1 nih.gov
Matriptase~1 nih.gov
Kempopeptin C Trypsin0.19 nih.gov
Plasmin0.36 nih.gov
Matriptase0.28 nih.gov

Computational and Theoretical Studies of Kempopeptin a

Molecular Docking Simulations with Target Proteases

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For kempopeptin A, docking simulations are crucial for understanding its interaction with target serine proteases.

This compound has been experimentally shown to be a selective inhibitor of elastase and chymotrypsin (B1334515), with IC50 values of 0.32 µM and 2.6 µM, respectively. nih.gov In contrast, the related kempopeptin B is a selective inhibitor of trypsin. nih.gov This difference in selectivity is attributed to the amino acid residue located between the N-terminal end of the 3-amino-6-hydroxy-2-piperidone (Ahp) unit and the threonine (Thr) residue. nih.gov In this compound, this residue is the hydrophobic amino acid leucine (B10760876) (Leu), which is thought to favorably interact with the specificity pockets of elastase and chymotrypsin. nih.gov

While specific docking studies for this compound with elastase and chymotrypsin are not extensively detailed in the literature, research on the related kempopeptins B and C provides insights into the probable binding mode. Molecular docking experiments were performed for kempopeptins B and C with the serine protease matriptase. nih.gov These studies revealed that the compounds bind within the active site, which contains the catalytic triad (B1167595) (Ser-195, His-57, and Asp-102). nih.gov It is highly probable that this compound binds to its target proteases in a similar fashion, with the Ahp residue playing a key role in the inhibitory mechanism. A comprehensive molecular docking study of this compound with elastase and chymotrypsin would provide a deeper understanding of the specific molecular interactions that account for its inhibitory potency and selectivity. researchgate.net

Table 1: Known Inhibitory Activity of this compound

Compound Target Protease IC50 (µM)
This compound Elastase 0.32 nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on the conformational changes and stability of a ligand-protein complex, which is not attainable from static docking studies. mdpi.com

Currently, there are no specific molecular dynamics simulation studies published for the this compound-protease complex. However, the application of MD simulations would be invaluable for several reasons:

Stability of the Binding Pose: MD simulations could be used to assess the stability of the binding pose of this compound predicted by molecular docking. By simulating the complex in a dynamic environment, researchers can observe whether the ligand remains stably bound to the active site or if it undergoes significant conformational changes. scienceopen.com

Characterization of Interactions: These simulations can characterize the dynamic nature of the interactions between this compound and its target protease, including hydrogen bonds and hydrophobic interactions, over a period of time. frontiersin.org

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the analysis of the role of water in mediating the ligand-protein interaction. frontiersin.org

Given the flexibility of peptide-based molecules like this compound, MD simulations are essential to gain a more accurate understanding of its binding mechanism and the energetic factors driving the interaction. nih.govnih.gov

De Novo Design of this compound Analogues

De novo design is a computational strategy used to generate novel molecular structures with desired properties. rsc.orgnih.gov This approach can be applied to design analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

The core scaffold of this compound presents a promising starting point for de novo design. One study has suggested that molecular engineering of marine cytotoxic metabolites, a group that includes this compound, through de novo design principles could lead to the development of molecules with more drug-like properties. acs.org This could involve modifying the hydrophobic groups or other parts of the molecule to optimize its mass and polarity, while retaining the structural features essential for its biological activity. acs.org

A de novo design strategy for this compound analogues could involve:

Fragment-Based Design: Using the core structure of this compound, new functional groups could be computationally "grown" or linked to explore novel interactions with the target protease.

Scaffold Hopping: Replacing the core macrocyclic structure with a different chemical scaffold that maintains the key pharmacophoric features for protease inhibition.

The ultimate goal of such studies would be to generate novel compounds that retain the inhibitory activity of this compound but possess improved pharmacological profiles. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

At present, no specific QSAR models for this compound and its analogues have been reported in the scientific literature. The development of a QSAR model would require a dataset of structurally related compounds with their corresponding biological activities against a specific target, such as elastase. Given the number of known cyanobacterial peptides with protease inhibitory activity, there is potential for the future development of such models. researchgate.netug.edu.pl

A QSAR study on this compound analogues could:

Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for inhibitory activity.

Predict the activity of newly designed, untested analogues, thereby prioritizing synthetic efforts.

Provide insights into the mechanism of action by highlighting the structural features that are most important for binding to the target protease.

The development of a robust QSAR model would be a valuable tool in the rational design of new and more potent this compound-based protease inhibitors.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Kempopeptin B
Kempopeptin C
Lyngbyastatin 7

Future Research Directions and Translational Potential

Exploration of Undiscovered Biological Activities beyond Protease Inhibition

Kempopeptin A has been primarily characterized by its inhibitory action against the serine proteases elastase and chymotrypsin (B1334515). acs.orgnih.gov However, the biological activity of many related cyanobacterial secondary metabolites has not been evaluated beyond these classical enzyme inhibition assays. nih.gov Future research should aim to uncover other potential bioactivities. Given the diverse functions of compounds derived from marine cyanobacteria, it is plausible that this compound may possess other valuable properties, such as anti-inflammatory, anti-proliferative, or antimicrobial effects, independent of its protease inhibition. A comprehensive screening of this compound against a wide range of biological targets and cellular models is warranted to identify any undiscovered therapeutic potential.

Deeper Elucidation of Molecular Mechanisms and Signaling Pathways

The known targets of this compound, elastase and chymotrypsin, are implicated in various physiological and pathological processes, which are themselves regulated by complex signaling networks. A critical future direction is to elucidate the downstream molecular consequences of this compound-mediated enzyme inhibition.

For instance, neutrophil elastase is known to activate pro-inflammatory signaling and can induce the expression of genes like MUC5AC in airway epithelium through pathways involving reactive oxygen species. nih.govatsjournals.org It also promotes macrophage adhesion and cytokine production through the integrin-Src kinase pathway. bohrium.com Chymotrypsin has been shown to signal to intestinal epithelial cells by cleaving and activating Protease-Activated Receptors (PARs), such as PAR1 and PAR2, which in turn triggers calcium and ERK1/2 signaling pathways. nih.gov

Future studies should investigate whether this compound can modulate these specific pathways by inhibiting its target proteases. This would provide a mechanistic understanding of its potential therapeutic effects in diseases characterized by excessive elastase or chymotrypsin activity, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory gut disorders. nih.govnih.govtandfonline.com

Advancements in Sustainable Production Methods for this compound and Analogues

This compound is a complex natural product derived from a marine cyanobacterium, Lyngbya sp. nih.gov Like many similar Ahp-containing cyclodepsipeptides, it is produced via non-ribosomal peptide synthesis (NRPS) pathways. rsc.orgrsc.org The chemical synthesis of these molecules is often described as tedious and low-yielding, presenting a significant hurdle for large-scale production and further development. mdpi.com

Advancing the sustainable production of this compound is a key challenge. Future research should focus on several promising strategies:

Biosynthetic Engineering: Elucidating the complete biosynthetic gene cluster for this compound could enable its heterologous expression in a more tractable host organism, such as E. coli or yeast. This would allow for fermentation-based production, which is often more scalable and sustainable than chemical synthesis.

Solid-Phase Synthesis Optimization: While solid-phase peptide synthesis is a common method for such compounds, further optimization is needed to improve yields and reduce waste, potentially through novel resins or more efficient coupling strategies. researchgate.net

Development of Novel Analytical and Characterization Techniques for Related Compounds

The structural elucidation of this compound was accomplished using standard techniques like NMR spectroscopy and mass spectrometry (MS). nih.gov However, the analysis of cyclic peptides presents unique challenges. Unlike linear peptides, their fragmentation in a mass spectrometer is not straightforward due to the lack of defined termini, making sequencing difficult. rsc.orgfrontierspartnerships.org

Future research will benefit from the application and development of more advanced analytical methods.

Multistage Mass Spectrometry (MSⁿ): Techniques like MS³, and MS⁴ can provide more detailed fragmentation data, helping to piece together the sequence of cyclic peptides and pinpoint the location of modifications in novel analogues. nih.govresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. IM-MS could be invaluable for separating isomeric or isobaric kempopeptin analogues and resolving complex mixtures, which traditional LC-MS struggles with. chromatographyonline.com

Advanced NMR Techniques: Higher-field NMR and specialized experiments can provide deeper insights into the three-dimensional solution structure of this compound and its analogues, which is crucial for understanding their interaction with target enzymes.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

To fully understand the biological impact of this compound, an integrated "omics" approach is necessary. These technologies allow for a global, unbiased view of molecular changes within a biological system.

Proteomics: Activity-based protein profiling (ABPP) is a powerful proteomics strategy that uses chemical probes to identify the catalytically active members of an enzyme family within a complex proteome. researchgate.net Applying ABPP could reveal the full spectrum of serine proteases that this compound inhibits in a cellular or tissue context, uncovering potential "off-target" effects or identifying new therapeutic targets. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal the downstream metabolic consequences of this compound treatment. This could uncover changes in cellular pathways that are indirectly affected by the inhibition of elastase or chymotrypsin, providing a broader picture of the compound's mechanism of action.

Design of Second-Generation this compound Analogues with Improved Potency and Selectivity

A key feature of the kempopeptin family is the role of a specific amino acid residue in determining enzyme selectivity. For this compound, the hydrophobic Leucine (B10760876) residue adjacent to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is critical for its selectivity towards elastase and chymotrypsin. nih.govnih.gov In contrast, kempopeptins B and C contain a basic Lysine (B10760008) residue at this position, conferring selectivity for trypsin-like proteases. nih.gov

This established structure-activity relationship (SAR) provides a clear blueprint for the rational design of second-generation analogues. Future synthetic efforts should focus on creating a library of this compound analogues by systematically modifying this key residue.

Table 1: Proposed Modifications for Second-Generation this compound Analogues

Modification StrategyExample ResiduesGoal
Varying HydrophobicityValine, Isoleucine, Phenylalanine, TryptophanFine-tune binding in the hydrophobic S1 pocket of elastase and chymotrypsin to improve potency.
Introducing Steric Bulktert-Leucine, CyclohexylalanineProbe the size limitations of the enzyme's active site to enhance selectivity.
Non-proteinogenic Amino AcidsNapthylalanine, BiphenylalanineIntroduce novel interactions (e.g., π-stacking) to increase binding affinity and potency.
Shifting SelectivityAspartic Acid, Arginine, GlutamineExplore if potent inhibition of other protease classes (e.g., aspartyl or other serine proteases) can be achieved.

By generating and screening such analogues, it may be possible to develop new compounds with significantly improved potency, enhanced selectivity for specific proteases, or even novel activity against proteases not targeted by the parent molecule.

Q & A

Q. What are the critical considerations when establishing dose-response relationships for this compound in cell-based assays?

  • Methodology :
  • Pre-equilibrate peptides in assay media to avoid solvent effects.
  • Include counterion controls (e.g., acetate vs. TFA salts) to rule out formulation artifacts.
  • Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .

Data Presentation & Validation Guidelines

  • For Structural Data : Include raw NMR/MS spectra in supplementary materials with processing parameters (e.g., window functions) .
  • For Bioactivity Studies : Report full dose-response curves, not just IC50_{50} values, to enable reproducibility .
  • For Synthesis : Specify lyophilization conditions (e.g., cycles, residual moisture) to aid replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.